molecular formula C5H8O3 B1348765 Methyl 3-methyloxirane-2-carboxylate CAS No. 2980-48-5

Methyl 3-methyloxirane-2-carboxylate

Cat. No. B1348765
CAS RN: 2980-48-5
M. Wt: 116.11 g/mol
InChI Key: UZVPEDADFDGCGI-UHFFFAOYSA-N
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Description

“Methyl 3-methyloxirane-2-carboxylate” (CAS No. 2980-48-5), also known as MOC, is a compound with a unique structure and important physical and chemical properties . It has a molecular formula of C5H8O3 and a molecular weight of 116.12 g/mol .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-methyloxirane-2-carboxylate” were not found in the search results, related compounds such as “methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate” have been synthesized . The synthesis of these related compounds could potentially provide insights into the synthesis of “Methyl 3-methyloxirane-2-carboxylate”.


Molecular Structure Analysis

“Methyl 3-methyloxirane-2-carboxylate” contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxirane .


Physical And Chemical Properties Analysis

“Methyl 3-methyloxirane-2-carboxylate” has a molecular formula of C5H8O3 and a molecular weight of 116.12 g/mol . Additional physical and chemical properties were not found in the search results.

Scientific Research Applications

Polymer Modification and Synthesis

Methyl 3-methyloxirane-2-carboxylate plays a role in the modification and synthesis of polymers. Michalak et al. (2012) describe the transformation of poly(3-hydroxybutyrate)s into mono- and di-epoxy-functionalized polymers through oxidation to α-3-methyloxirane-2-carboxylates. This process enables the creation of telechelic structures with potential applications in various industrial and medical fields due to their reactive sites for further functionalization (Michalak, Kawalec, & Kurcok, 2012).

Synthesis of Novel Compounds

The compound is also involved in the synthesis of novel chemical entities. Dobrydnev, Vashchenko, and Volovenko (2018) report a methodology for synthesizing 5,5-disubstituted and spiranic methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates. Such compounds have significance in developing new pharmaceuticals and materials with unique properties (Dobrydnev, Vashchenko, & Volovenko, 2018).

Enantioselective Synthesis

Fujino and Sugai (2008) utilized a related methodology for the enantioselective synthesis of (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, showcasing the utility of methyl 3-methyloxirane-2-carboxylate derivatives in creating enantiomerically pure compounds. This approach is particularly valuable in the pharmaceutical industry, where the chirality of molecules can significantly impact their biological activity (Fujino & Sugai, 2008).

Natural Product Synthesis

Shoeb and Jaspars (2003) isolated novel compounds from the red alga Gracilaria verrucosa, including 3-nonyloxirane-2 carboxylic acid methyl ester, highlighting the role of similar structures in understanding natural product biosynthesis and discovering new biologically active substances (Shoeb & Jaspars, 2003).

Catalytic Reactions and Mechanistic Studies

Research on catalytic reactions and their mechanisms often involves methyl 3-methyloxirane-2-carboxylate or its derivatives. Kuevi, Atohoun, and Mensah (2012) explored the catalytic hydrogenation of oxirane and its methyl derivative, providing insights into reaction mechanisms and potential applications in industrial chemistry (Kuevi, Atohoun, & Mensah, 2012).

Safety And Hazards

While specific safety and hazard information for “Methyl 3-methyloxirane-2-carboxylate” was not found in the search results, related compounds such as “methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate” have been associated with certain hazards, including skin irritation, serious eye irritation, and potential respiratory irritation .

properties

IUPAC Name

methyl 3-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVPEDADFDGCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338212
Record name Methyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyloxirane-2-carboxylate

CAS RN

2980-48-5
Record name Methyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Harikrishna, R Narendar - ijasct.in
… Additionally, for methyl 3-methyloxirane-2-carboxylate as substrate more specific reaction … Since ethyl glycidate is very similar to methyl 3methyloxirane-2-carboxylate both approaches …
Number of citations: 0 www.ijasct.in
Z Wang, Y Kuninobu, M Kanai - Journal of the American Chemical …, 2015 - ACS Publications
… The desired reaction did not proceed, however, using 2-vinyloxirane and 1,2-disubstituted oxiranes (methyl 3-methyloxirane-2-carboxylate and dimethyl (2S,3R)-oxirane-2,3-…
Number of citations: 96 pubs.acs.org
K Woydowski, B Ziemer, J Liebscher - The Journal of Organic …, 1999 - ACS Publications
… 3-Propyl-1-hydroxymethyloxirane 16 and methyl 3-methyloxirane-2-carboxylate 17 were used as starting materials for Weinreb amides 8 with ee = 94% and ee > 98%, respectively (…
Number of citations: 19 pubs.acs.org
G Pak, E Park, S Park, J Kim - The Journal of Organic Chemistry, 2020 - ACS Publications
A synthesis of (+)-hypoxylactone has been accomplished in four steps starting from the allenoate γ-addition of threo-3-chloro-2-silyoxybutanals, leading to the revision of stereochemistry…
Number of citations: 6 pubs.acs.org
A Zhang, G Pak, SY Yu, S Yang… - The Journal of Organic …, 2023 - ACS Publications
Concise syntheses of naturally occurring γ-butenolides (+)-xylogiblactones B and C have been achieved for the first time starting from commercial methyl crotonate in 5–8 steps. The …
Number of citations: 4 pubs.acs.org

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